Decacyclene
Overview
Description
Decacyclene is a polycyclic aromatic hydrocarbon with the molecular formula C36H18 . It is an organometallic compound with a carbonyl and hydroxy group . It has been used in coordination chemistry with the metal ion, aluminum .
Synthesis Analysis
The synthesis of Decacyclene and its derivatives involves complex chemical reactions. For instance, Tridecacyclene Tetraimide, an electron-deficient non-benzenoid nanocarbon with a C56N4 polycyclic framework, was obtained in a concise synthesis . The synthesis process involves multiple steps and requires careful control of reaction conditions .
Molecular Structure Analysis
Decacyclene has a non-planar structure and forms π-stacked dimers in the solid state . It has been used to form molecular thin films without requiring covalent crosslinking of any kind . The thin films are mechanically stable and can be free-standing over micrometer distances, held together solely by supramolecular interactions .
Chemical Reactions Analysis
Decacyclene undergoes various chemical reactions. For instance, Tridecacyclene Tetraimide undergoes eight single-electron reductions, yielding a range of negatively charged states up to an octaanion . The stability of these anions originates from the combined effects of electron-deficient imide groups and the local aromaticity of reduced acenaphthylene units .
Physical And Chemical Properties Analysis
Decacyclene has a molecular weight of 450.53 and a density of 1.467±0.06 g/cm3 . It has a melting point of over 300°C . Its physical and chemical properties make it suitable for various applications in material sciences .
Scientific Research Applications
Formation of Molecular Thin Films
- Scientific Field : Material Sciences
- Summary of Application : Decacyclene is used to form molecular thin films without requiring covalent crosslinking of any kind . These films are mechanically stable and can be free-standing over micrometer distances .
- Methods of Application : The thin films are formed by supramolecular interactions . The films are 2.5 nm thin and are held together solely by these interactions .
- Results or Outcomes : The thin films are capable of withstanding a point load of 26±9 nN when freely spanning over a 1 μm aperture, with a corresponding Young’s modulus of 6±4 GPa .
Oxygen Sensing
- Scientific Field : Analytical Chemistry
- Summary of Application : Decacyclene is used as an optical probe for oxygen sensing . It is particularly useful for sensing ambient levels of oxygen .
- Methods of Application : Decacyclene can be photoexcited with purple LEDs . It has a large Stokes shift and displays good photostability .
- Results or Outcomes : The use of Decacyclene as an oxygen sensor has been successful, but the specific results or outcomes were not detailed in the source .
Hydrogen Fuel Cells and Desalination
- Scientific Field : Energy and Environmental Sciences
- Summary of Application : Decacyclene-based thin films hold promise for a wide range of applications, including hydrogen fuel cells and desalination .
- Methods of Application : The thin films are synthesized and characterized using a range of high-resolution microscopic imaging techniques .
- Results or Outcomes : The thin films show potential for use in hydrogen fuel cells and desalination, but specific results or outcomes were not detailed in the source .
Biomedical Applications and Nanoelectronics
- Scientific Field : Biomedical Engineering and Electronics
- Summary of Application : Decacyclene-based thin films are also being explored for use in biomedical applications and nanoelectronics .
- Methods of Application : The thin films are created through molecular self-assembly, allowing film properties to be tuned by incorporating specific functional groups into the molecular building blocks used to make the film .
- Results or Outcomes : The thin films have shown promise in these fields, but specific results or outcomes were not detailed in the source .
Nano- and Microwires
- Scientific Field : Nanotechnology
- Summary of Application : Decacyclene is used in the formation of nano- and microwires . These structures are composed of aggregated decacyclene molecules that are held by π–π interactions .
- Methods of Application : The nano/microstructures are characterized using attenuated total reflection infrared and differential thermal analyses .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Fullerene Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Decacyclene is used in the synthesis of fullerenes . Fullerenes are molecules of carbon in the form of a hollow sphere, ellipsoid, tube, and many other shapes .
- Methods of Application : The synthesis involves the triple condensation of cyclopentanone or indanone to trindane (C15H18) or truxene (C27H18), respectively .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
When handling Decacyclene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
decacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2,4,6,8(36),9,11,13,15,17,19(35),20,22,24,26,28,30(34),31-octadecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWZLHUNCCYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059754 | |
Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decacyclene | |
CAS RN |
191-48-0 | |
Record name | Decacyclene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decacyclene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decacyclene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[a,a',a']triacenaphthylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECACYCLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZG7J41ZUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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